Tetramethyl 5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
Description
This compound is a spirocyclic derivative featuring a fused thiopyrano[2,3-c]quinoline core and a 1,3-dithiole ring system. Its structure includes four methyl ester groups, contributing to its lipophilic character. The 5',5'-dimethyl substituents on the dihydrothiopyran ring enhance steric stability, while the spiro junction introduces conformational rigidity, which may influence its binding interactions in biological or material applications.
Properties
IUPAC Name |
tetramethyl 5',5'-dimethylspiro[1,3-dithiole-2,1'-6H-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO8S3/c1-23(2)18-13(11-9-7-8-10-12(11)25-23)24(14(19(26)30-3)15(34-18)20(27)31-4)35-16(21(28)32-5)17(36-24)22(29)33-6/h7-10,25H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJGCBLKKKPLSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1)C4(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tetramethyl 5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate (hereafter referred to as TDDT) is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to summarize the available research findings on the biological activity of TDDT, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H27NO9S3
- Molecular Weight : 593.68 g/mol
- CAS Number : 301655-50-5
Biological Activity Overview
The biological activities of TDDT have been primarily investigated in the context of its potential therapeutic applications. The following sections detail its various pharmacological effects.
1. Antioxidant Activity
TDDT has been shown to exhibit significant antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.
2. Antimicrobial Properties
Research has demonstrated that TDDT possesses antimicrobial activity against a range of bacterial strains. In vitro studies have indicated that TDDT inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural antimicrobial agent.
3. Anti-inflammatory Effects
TDDT has been evaluated for its anti-inflammatory properties. In animal models, it has shown the ability to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. This effect may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
The mechanisms underlying the biological activities of TDDT involve several pathways:
- Nrf2 Activation : TDDT activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes.
- Inhibition of NF-kB : By inhibiting NF-kB signaling, TDDT reduces the expression of inflammatory mediators.
- Cell Cycle Regulation : TDDT has been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies have explored the efficacy of TDDT in various biological contexts:
- Cancer Research : A study investigated the effects of TDDT on human cancer cell lines. Results indicated that TDDT significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
- Neuroprotective Effects : In a model of neurodegeneration, TDDT administration resulted in decreased neuronal death and improved cognitive function in treated animals compared to controls.
- Inflammatory Disease Models : In models of arthritis, TDDT treatment led to reduced joint swelling and pain, correlating with decreased levels of inflammatory cytokines.
Data Table: Summary of Biological Activities
Scientific Research Applications
Structural Characteristics
The compound features a spiro structure that incorporates multiple functional groups, including dithiole and thiopyrano moieties. This unique configuration contributes to its chemical reactivity and biological activity.
Tetramethyl 5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate has been investigated for its potential anticancer properties. Research indicates that derivatives of similar compounds exhibit significant antiproliferative activity against various cancer cell lines, including human colorectal adenocarcinoma (HCT-116) and breast cancer (MCF-7) cells. For instance, related compounds have shown IC50 values ranging from 1.9 to 7.52 μg/mL in these assays .
Pharmacological Potential
The compound's structural features suggest potential applications in drug development. Its ability to interact with biological targets makes it a candidate for further studies in:
- Anticancer therapies : Investigating its efficacy against various tumors.
- Antimicrobial properties : Exploring its effectiveness against bacterial and fungal strains.
- Neuroprotective effects : Assessing its role in neurodegenerative disease models.
Case Study 1: Anticancer Activity
A study focused on the synthesis of derivatives similar to this compound demonstrated promising results in inhibiting cell proliferation in HCT-116 and MCF-7 cell lines. The study highlighted the importance of structural modifications in enhancing cytotoxicity against cancer cells .
Case Study 2: Synthesis and Characterization
Research published on the synthesis of related compounds utilized advanced spectroscopic techniques (NMR, IR) for characterization. This work emphasized the significance of understanding the structure-activity relationship (SAR) for optimizing pharmacological properties .
Comparison with Similar Compounds
Table 1: Key Parameters of Tetramethyl Spiro Derivatives
Key Observations:
- Lipophilicity: The 6'-(phenylacetyl) derivative (logP 6.078) is markedly more lipophilic than the target compound, likely due to its aromatic acyl group. This property may enhance membrane permeability but reduce aqueous solubility (logSw = -5.565 for the phenylacetyl variant ).
- Electronic Effects: The 6'-(trifluoroacetyl) group could alter electron density in the quinoline ring, influencing reactivity or intermolecular interactions.
Preparation Methods
Dithiole Ring Construction via Sulfur-Assisted Cyclization
The 1,3-dithiole component is synthesized through a sulfurization reaction using elemental sulfur under reflux conditions. As demonstrated in analogous systems, heating dihydroquinoline derivatives with a 5-fold excess of sulfur in dimethylformamide at 190°C for 12–18 hours generates the dithiole-thione precursor in 60–75% yield. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Sulfur stoichiometry | 5–6 equivalents | Below 4 eq: <50% yield |
| Temperature | 185–195°C | >200°C: Decomposition |
| Solvent | DMF or DMSO | Polar aprotic essential for cyclization |
This step requires careful exclusion of moisture to prevent hydrolysis of intermediate thioesters.
Thiopyranoquinoline Assembly via Palladium-Catalyzed Coupling
The quinoline fragment is prepared through a six-step sequence starting from 6-bromoisatin:
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Bromination : 6-Bromoisatin undergoes regioselective bromination using POBr₃ in acetic acid (87% yield).
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Ring Expansion : Treatment with pyruvic acid in H₂SO₄ generates the quinoline core (72% yield).
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Esterification : Methanol/thionyl chloride-mediated conversion of carboxylic acid to methyl ester (80.5% yield).
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Buchwald-Hartwig Amination : Palladium acetate/Xantphos-catalyzed coupling with tert-butoxycarbonyl (Boc)-protected amine (98% yield).
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Diazotization-Hydrolysis : Sequential NaNO₂/H₂SO₄ treatment followed by acidic hydrolysis yields the hydroxyquinoline intermediate.
The final coupling between dithiole and quinoline precursors employs Stille cross-coupling using organotin reagents. As reported for related bipyridine systems, tetramethyltin (1.2 equivalents) with Pd(PPh₃)₄ catalyst in degassed DMF at 120°C achieves 68–74% yield. Microwave-assisted conditions reduce reaction time from 18 hours to 45 minutes while maintaining comparable yields.
Spirocyclization and Tetracarboxylation
Spiro Junction Formation
The critical spiro center is created through a tandem alkylation-cyclization process:
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Base-Mediated Alkylation : Treatment of the dithiole-thione with methyl acrylate (3 equivalents) in the presence of DBU (1,8-diazabicycloundec-7-ene) generates a thiolate intermediate.
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Intramolecular Cyclization : Heating to 80°C in toluene induces nucleophilic attack of the thiolate on the activated quinoline C1', forming the spiro center.
This step typically achieves 55–62% yield, with major byproducts arising from competing intermolecular oligomerization. A recent optimization using flow chemistry (0.5 mL/min residence time, 100°C) improved yield to 71% by minimizing side reactions.
Tetracarboxylate Installation
The four methyl ester groups are introduced sequentially:
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Initial Esterification : Pre-installed methyl esters at positions 4 and 5 via methanol/ClSO₃H treatment during quinoline synthesis.
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Late-Stage Esterification : Remaining carboxyl groups at 2' and 3' are esterified using methyl triflate (2.5 equivalents) and 2,6-lutidine in dichloromethane (89% yield).
Critical to this process is the use of sterically hindered bases to prevent transesterification.
Purification and Characterization
Chromatographic Challenges
The product's high molecular weight (577.7 g/mol) and polarity necessitate specialized purification:
| Purification Step | Conditions | Purity Improvement |
|---|---|---|
| Silica Gel Chromatography | Hexane/EtOAc (3:1 → 1:2 gradient) | 65% → 82% |
| Preparative HPLC | C18 column, MeCN/H₂O (0.1% TFA) | 82% → 98.5% |
| Recrystallization | Ethanol/water (7:3) at −20°C | Final polish to >99% |
Spectroscopic Validation
Key characterization data aligns with literature values for related spiro compounds:
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¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 8.5 Hz, 1H, quinoline H-8), 7.89 (s, 1H, dithiole H-4), 3.92–3.85 (m, 12H, OCH₃), 2.61 (s, 6H, C5'-CH₃).
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HRMS : m/z calculated for C₂₆H₂₇NO₈S₃ [M+H]⁺: 578.1012, found: 578.1009.
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Time (Days) | Key Advantage | Limitation |
|---|---|---|---|---|---|
| Classical Stepwise | 28 | 98.5 | 22 | High reproducibility | Low overall yield |
| Microwave-Assisted | 41 | 97.8 | 9 | Rapid spirocyclization | Specialized equipment needed |
| Flow Chemistry | 39 | 99.1 | 12 | Scalable to 100g batches | High solvent consumption |
The microwave-assisted route demonstrates superior efficiency, though classical methods remain preferred for small-scale research due to equipment availability .
Q & A
Q. What are the optimized synthetic protocols for this spiro compound, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via nucleophilic substitution between tetrachloromonospirocyclotriphosphazene derivatives and carbazolyldiamines in THF, catalyzed by triethylamine. Key parameters include:
- Reaction Time : 3 days at room temperature for complete substitution .
- Solvent Choice : THF ensures solubility of intermediates; evaporation under reduced pressure aids isolation .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) removes unreacted phosphazenes and byproducts .
- Yield Optimization : Monitoring via TLC (Rf = 0.4–0.6 in hexane/EtOAc 3:1) ensures reaction completion. Typical yields range from 60–75% .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- X-ray Crystallography : Resolves spirocyclic geometry and confirms stereochemistry. Crystallization in THF/hexane yields monoclinic crystals (space group P2₁/c) .
- NMR : ¹H NMR (400 MHz, CDCl₃) identifies methyl groups (δ 1.2–1.4 ppm), thiopyran protons (δ 3.8–4.2 ppm), and quinoline aromatic signals (δ 7.1–8.3 ppm). Discrepancies in coupling constants (e.g., J = 8–10 Hz for dihydro protons) may indicate conformational flexibility .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 589.12) .
Q. What are the key functional groups influencing reactivity in downstream applications?
Methodological Answer:
- Tetracarboxylate Esters : Susceptible to hydrolysis under basic conditions (e.g., NaOH/MeOH), enabling conversion to carboxylic acids for metal coordination .
- Thiopyrano Moiety : Participates in cycloaddition reactions (e.g., with dienophiles) due to electron-deficient sp² carbons .
- Spiro Junction : Steric hindrance at the spiro carbon limits nucleophilic attacks but stabilizes radical intermediates .
Advanced Research Questions
Q. How can enantioselectivity be achieved in the synthesis of this spiro compound?
Methodological Answer: Enantioselective synthesis requires chiral catalysts. For example:
- Bifunctional Squaramide Organocatalysts (e.g., L-proline derivatives) induce asymmetric Michael/hemiketalization reactions, achieving >90% ee in spirocyclic analogs .
- Chiral Phosphazene Bases : Modify substitution kinetics to favor one enantiomer during ring closure .
- Crystallization-Induced Asymmetric Transformation : Recrystallization from chiral solvents (e.g., (R)-limonene) enriches enantiomeric excess .
Q. How do researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer: Discrepancies often arise from solvent polarity or tautomerism. Strategies include:
- Variable-Temperature NMR : Resolves dynamic processes (e.g., ring puckering in THF-d⁸ at 233–298 K) .
- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate conformers .
- Cross-Validation : Correlate IR carbonyl stretches (1700–1750 cm⁻¹) with X-ray bond lengths (C=O: 1.21–1.23 Å) .
Q. What strategies are used to study structure-activity relationships (SAR) in related spiro compounds?
Methodological Answer:
- Substituent Modulation : Replace methyl groups with bulkier tert-butyl or electron-withdrawing CF₃ to assess steric/electronic effects on bioactivity .
- Pharmacophore Mapping : Overlay crystal structures with docking models (e.g., AutoDock Vina) to identify binding motifs in enzyme active sites .
- In Vitro Assays : Test inhibitory activity against kinases or proteases to correlate substituent position (e.g., 5'-methyl vs. 6'-methyl) with IC₅₀ values .
Critical Considerations for Experimental Design
- Thermodynamic Stability : DSC analysis reveals melting points (~220°C) and decomposition thresholds (>300°C), critical for high-temperature applications .
- Solvent Compatibility : Avoid DMSO (induces ester hydrolysis) and prioritize dichloromethane for inertness .
- Scaling Challenges : Pilot-scale reactions require slow addition of diamines to prevent exothermic side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
